molecular formula C9H7NO4 B570314 5,6-Dihydroxy-1-methylindoline-2,3-dione CAS No. 121404-58-8

5,6-Dihydroxy-1-methylindoline-2,3-dione

Cat. No.: B570314
CAS No.: 121404-58-8
M. Wt: 193.158
InChI Key: ALEVVGGRRIEUPD-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-1-methylindoline-2,3-dione (CAS 121404-58-8) is a chemical compound with the molecular formula C9H7NO4 and a molecular weight of 193.16 g/mol . It is a key compound in biological studies, particularly for research through adrenochrome rearrangement under biomimetic conditions . This places it as a molecule of significant interest in biochemical and pharmacological research. The compound is part of the isatin (1H-indole-2,3-dione) family, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Isatin derivatives have been extensively researched for their anti-inflammatory, antiviral, antibacterial, antifungal, anticonvulsant, and anticancer properties . As a high-purity research chemical, this product is intended for laboratory use by qualified professionals. It is stored at 2-8°C to ensure stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

5,6-dihydroxy-1-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-10-5-3-7(12)6(11)2-4(5)8(13)9(10)14/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEVVGGRRIEUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C(=O)C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Indoline-2,3-dione Derivatives

Suzuki Coupling for Aryl Substitution

Hydroxylation Strategies for 5,6-Dihydroxy Functionality

Introducing hydroxyl groups at the 5- and 6-positions requires precise regiocontrol. Two validated methods emerge:

Direct Hydroxylation via Oxidative Pathways

5,6-Dihydroxy-1-methylisatin is synthesized through oxidative hydroxylation of 1-methylindoline-2,3-dione using hydrogen peroxide (H₂O₂) in acidic media. This one-pot reaction proceeds at 25°C for 24 hours, yielding the target compound as a brick-red solid. However, over-oxidation to quinone byproducts remains a challenge, necessitating careful stoichiometric control.

Demethylation of Methoxy Precursors

Protected intermediates like 5,6-dimethoxy-1-methylindoline-2,3-dione undergo demethylation using boron tribromide (BBr₃). A representative procedure involves dissolving the substrate in dichloromethane (DCM), adding BBr₃ (1M in DCM, 2.2 equiv) at 0°C, and stirring at 45°C overnight. Subsequent neutralization with aqueous sodium bicarbonate affords the dihydroxy product in 79–84% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal RangeImpact on YieldSource
Reaction Temperature45–60°CMaximizes rate without decomposition
SolventTHF or DCMEnhances substrate solubility
Catalyst Loading1.5–2.2 equiv BBr₃Ensures complete demethylation

Elevated temperatures (>60°C) promote side reactions such as ring-opening, while polar aprotic solvents like DMF improve alkylation kinetics.

Protecting Group Strategies

The 4-methoxybenzyl (PMB) group effectively protects the indoline nitrogen during hydroxylation steps. Deprotection using trifluoroacetic acid (TFA) in DCM achieves >90% recovery of the free amine, critical for subsequent functionalization.

Characterization and Analytical Validation

Successful synthesis requires rigorous characterization:

  • ¹H NMR : The N-methyl group resonates at δ 3.67–3.72 ppm as a triplet, while aromatic protons at C-5 and C-6 appear as doublets between δ 7.43–7.53 ppm.

  • LCMS : Molecular ion peaks at m/z 194.1 ([M+H]⁺) confirm the intact indoline-dione core.

  • XRD : Crystallographic data for 5,6-dihydroxy-1-methylisatin reveals a planar structure with intramolecular hydrogen bonding (O···H distance: 1.87 Å) .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-1-methylindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include quinone derivatives, reduced indole derivatives, and various substituted indole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6-Dihydroxy-1-methylindoline-2,3-dione involves its interaction with various molecular targets and pathways. It is known to participate in oxidative polymerization reactions, leading to the formation of melanin-like polymers . These polymers can interact with cellular components, potentially exerting antioxidant effects and modulating cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Indoline-2,3-dione Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) ClogP* Key Features
5,6-Dihydroxy-1-methylindoline-2,3-dione 1-Me; 5,6-OH C₉H₉NO₃ 179.17 ~0.5† Polar hydroxyls, chiral center
5,7-Difluoroindoline-2,3-dione 5,7-F C₈H₃F₂NO₂ 199.11 1.2‡ Halogenated, enhanced lipophilicity
5,6-Dichloroindoline-2,3-dione 5,6-Cl C₈H₃Cl₂NO₂ 216.02 1.8‡ Chlorine substituents, high ClogP
5-Bromo-7-ethylindoline-2,3-dione 5-Br; 7-Et C₁₁H₉BrNO₂ 281.10 2.3‡ Bulky substituents, hydrophobic
Indoline-2,3-dione (Isatin) None C₈H₅NO₂ 147.13 1.1 Parent scaffold, minimal substitution

*ClogP values estimated using computational tools (e.g., ChemAxon).
†Estimated based on hydroxyl group contributions.
‡Reported in .

Electronic and Steric Effects of Substituents

  • Hydroxyl Groups (5,6-OH) : The target compound’s hydroxyl groups increase polarity and hydrogen-bonding capacity compared to halogenated analogs (e.g., 5,7-difluoro or 5,6-dichloro derivatives). This enhances aqueous solubility but may reduce membrane permeability .
  • Halogen Substituents : Fluorine and chlorine in analogs (Table 1) enhance lipophilicity (higher ClogP), favoring passive diffusion across biological membranes but possibly reducing solubility .

Biological Activity

5,6-Dihydroxy-1-methylindoline-2,3-dione, also known as 5,6-dihydroxyisatin, is a compound of significant interest in biochemical and pharmacological research. Its unique structure allows it to participate in various biological activities, particularly in enzyme interactions and metabolic pathways. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

This compound is characterized by its indole structure with hydroxyl groups at positions 5 and 6. These hydroxyl groups play a crucial role in its reactivity and biological activity. The compound exhibits the ability to interact with various enzymes and proteins, influencing several biochemical pathways.

Enzyme Interactions

The compound has been shown to interact with several key enzymes:

  • Ribosyldihydronicotinamide Dehydrogenase : Involved in cellular redox reactions.
  • Monoamine Oxidase (MAO) : Similar compounds like isatin have demonstrated inhibitory effects on MAO, which are relevant for neuropsychiatric treatments .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in cells.

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can modulate inflammatory pathways. For instance, it has been identified as a dual inhibitor of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are enzymes involved in the inflammatory response. The compound exhibited IC50 values of approximately 0.41 μM for 5-LOX .

In Vitro Studies

A series of studies have evaluated the biological effects of this compound:

  • Cell Viability Assays : The compound was tested on various cell lines to assess its cytotoxicity and ability to promote cell survival. At low concentrations, it enhanced cell viability significantly.
  • Gene Expression Modulation : The compound influenced the expression levels of genes involved in apoptosis and cell cycle regulation.

In Vivo Studies

Animal model studies have further elucidated the pharmacological potential of this compound:

  • Anti-inflammatory Activity : In zymosan-induced peritonitis models in mice, treatment with this compound resulted in reduced inflammation markers compared to control groups .

Metabolic Pathways

The metabolism of this compound involves cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity. Understanding these metabolic pathways is crucial for assessing the therapeutic potential and safety profile of the compound.

Summary Table of Biological Activities

Biological ActivityObservationsReferences
AntioxidantEffective free radical scavenger
Anti-inflammatoryDual inhibition of 5-LOX/sEH
CytotoxicityEnhanced cell viability at low doses
Gene Expression ModulationInfluences apoptosis-related gene expression

Q & A

Q. What are the optimal synthetic routes for 5,6-Dihydroxy-1-methylindoline-2,3-dione, and how can reaction conditions be optimized?

The synthesis of indoline-dione derivatives typically involves cyclization of precursor molecules under controlled conditions. For example, 6-Aminoindoline-2,3-dione hydrochloride is synthesized via cyclization of appropriately substituted precursors, requiring precise control of temperature, solvent polarity, and reactant stoichiometry to maximize yield and purity . For this compound, analogous methodologies could be adapted, with emphasis on protecting/deprotecting hydroxyl groups during synthesis to prevent undesired side reactions. Reaction optimization might involve screening solvents (e.g., DMF, THF) and catalysts (e.g., acid/base conditions) to stabilize intermediates.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures of indoline-dione derivatives, as demonstrated for 5,6-dichloro-2-(quinolin-8-yl)isoindoline-1,3-dione. Key parameters include fractional atomic coordinates and isotropic displacement parameters to confirm molecular geometry .
  • Spectroscopy : IR and NMR (¹H/¹³C) are critical for functional group identification. For instance, carbonyl (C=O) stretches in IR (~1700–1750 cm⁻¹) and aromatic proton signals in NMR (δ 6.5–8.0 ppm) are diagnostic. 2D NMR (e.g., COSY, HSQC) can resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved for this compound?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. For example, crystallographic data may show planar geometry, while NMR suggests conformational flexibility. To address this:

  • Perform variable-temperature NMR to detect tautomeric equilibria.
  • Use density functional theory (DFT) calculations to compare energy-minimized structures with experimental data.
  • Validate hydrogen bonding patterns via Hirshfeld surface analysis of crystallographic data .
  • Cross-reference with spectroscopic databases for analogous compounds .

Q. What role could this compound play in asymmetric organocatalytic reactions?

Indoline-dione derivatives have been employed in organocatalytic frameworks, such as vinylogous Michael additions or Diels-Alder reactions. The hydroxyl and carbonyl groups in this compound could act as hydrogen-bond donors/acceptors to activate substrates. Methodological steps include:

  • Screening the compound as a catalyst in model reactions (e.g., enantioselective aldol reactions).
  • Modifying substituents (e.g., methyl or hydroxyl groups) to tune stereoselectivity.
  • Monitoring reaction progress via chiral HPLC or circular dichroism (CD) to assess enantiomeric excess .

Q. How can researchers design experiments to evaluate the bioactivity of this compound against neurodegenerative targets?

  • In vitro assays : Test acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) inhibition using Ellman’s method, comparing IC₅₀ values with known inhibitors (e.g., donepezil) .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying hydroxyl/methyl positions) to identify critical functional groups.
  • Molecular docking : Use software like AutoDock to predict binding modes with AChE active sites, guided by crystallographic data of related indoline-diones .

Q. What experimental strategies are recommended to study the stability of this compound under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 25–60°C, monitoring degradation via HPLC-MS.
  • Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics.
  • Solid-state stability : Analyze hygroscopicity and thermal behavior via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Methodological Notes

  • Software tools : SHELX for crystallography , Gaussian for DFT calculations, and AutoDock for docking studies .
  • Data validation : Always cross-reference spectroscopic (NMR/IR) and crystallographic results to ensure consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.